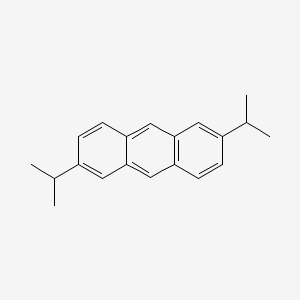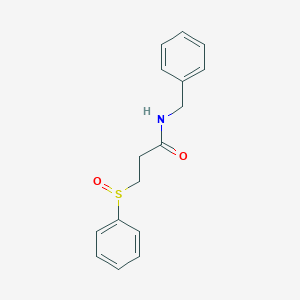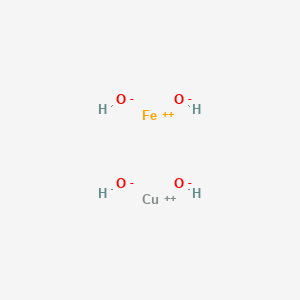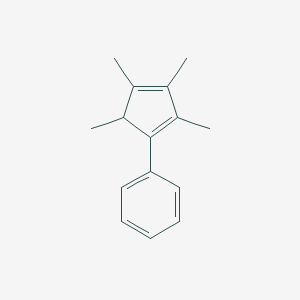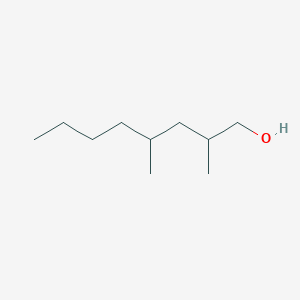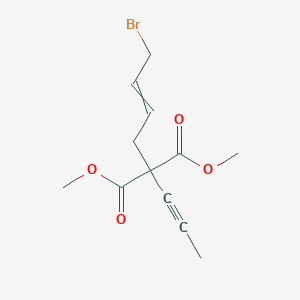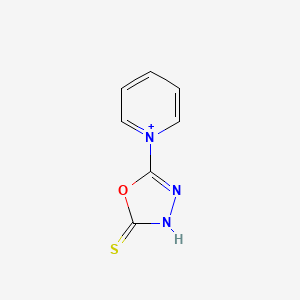
1-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyridin-1-ium is a heterocyclic compound that features a unique combination of sulfur, nitrogen, and oxygen atoms within its structure. This compound is part of the broader class of 1,3,4-oxadiazoles, which are known for their diverse biological and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyridin-1-ium typically involves the cyclization of hydrazide substrates. One common method includes the reaction of a hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often involve the use of ethanol as a solvent and potassium hydroxide as a base .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and solvents used in the process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
1-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyridin-1-ium has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyridin-1-ium exerts its effects involves its interaction with specific molecular targets. For example, it can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,9-Bis(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)-1,10-phenanthroline: This compound shares the oxadiazole ring but has a different core structure.
Ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate: Another oxadiazole derivative with distinct substituents.
Uniqueness
1-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyridin-1-ium is unique due to its combination of a pyridine ring with the oxadiazole moiety, which imparts specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Eigenschaften
CAS-Nummer |
115948-43-1 |
|---|---|
Molekularformel |
C7H6N3OS+ |
Molekulargewicht |
180.21 g/mol |
IUPAC-Name |
5-pyridin-1-ium-1-yl-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C7H5N3OS/c12-7-9-8-6(11-7)10-4-2-1-3-5-10/h1-5H/p+1 |
InChI-Schlüssel |
KJRIKQCWJVICBA-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=[N+](C=C1)C2=NNC(=S)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



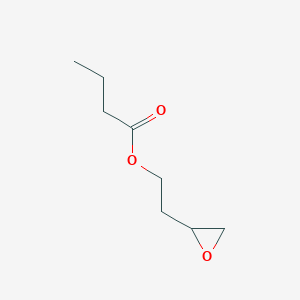
![4-[2-(4-tert-Butylphenyl)ethoxy]thieno[2,3-d]pyrimidine](/img/structure/B14287646.png)
oxophosphanium](/img/structure/B14287657.png)
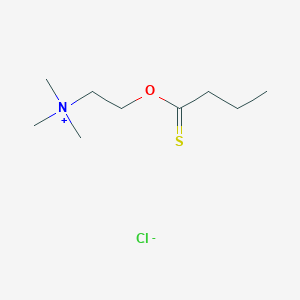
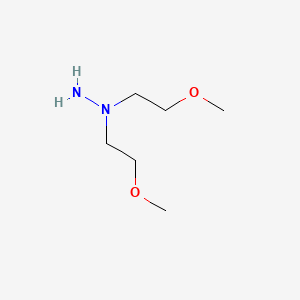
![4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14287665.png)
